molecular formula C9H27F2N3SSi B1352926 TAS-F CAS No. 59218-87-0

TAS-F

Cat. No.: B1352926
CAS No.: 59218-87-0
M. Wt: 275.48 g/mol
InChI Key: JMGVTLYEFSBAGJ-UHFFFAOYSA-N
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Biological Activity

TAS-F, a compound derived from the combination of trifluridine and tipiracil, has garnered attention for its unique biological activity, particularly in the context of cancer treatment. This article delves into the mechanisms of action, efficacy, and clinical implications of this compound, supported by data tables and case studies.

This compound operates through several mechanisms that contribute to its antitumor effects:

  • Inhibition of Thymidylate Synthase (TS) : Trifluridine (TFT), a key component of this compound, inhibits TS, which is crucial for DNA synthesis. TFT can bind to TS without requiring folates, making it distinct from traditional fluoropyrimidines like 5-fluorouracil (5-FU) .
  • DNA Incorporation : The triphosphorylated form of TFT is incorporated into DNA, leading to abnormal DNA synthesis and cell cycle arrest. This incorporation results in significant DNA fragmentation due to single- and double-stranded breaks .
  • Antiangiogenic Properties : The tipiracil component enhances the stability of TFT and may also exhibit antiangiogenic effects, which are not characteristic of other antimetabolites .

Case Studies and Clinical Trials

This compound has been evaluated in various clinical trials, demonstrating promising results in patients with refractory metastatic colorectal cancer (mCRC). Below are key findings from these studies:

Study TypePopulation CharacteristicsMedian Overall Survival (OS)Median Progression-Free Survival (PFS)
Phase II-III TrialsPatients with mCRC previously treated with 5-FU and other regimens8 months (95% CI: 6–9)3 months (95% CI: 3–4)
Real-life StudiesElderly patients and those with comorbiditiesVaries by subgroupVaries by subgroup

In a multicenter study involving 156 patients, the median OS was reported as 8 months, with a median PFS of 3 months. Notably, the study highlighted that this compound was significantly less cardiotoxic compared to traditional therapies like 5-FU, attributed to its different metabolic pathway .

Efficacy in Specific Populations

This compound's effectiveness was also assessed in special populations:

  • Elderly Patients : Studies showed that older patients tolerated this compound well, with similar efficacy metrics compared to younger cohorts.
  • Patients with Heart Disease : The incidence of cardiovascular adverse effects was notably low in patients receiving this compound, further supporting its safety profile .

Pharmacokinetics and Safety Profile

The pharmacokinetics of this compound reveal that it is not significantly metabolized by dihydropyrimidine dehydrogenase (DPD), which is responsible for the degradation of 5-FU. Instead, it is primarily degraded by thymidine phosphorylase (TPase), leading to reduced formation of cardiotoxic metabolites . This distinction is crucial for patients with pre-existing heart conditions.

Properties

IUPAC Name

difluoro(trimethyl)silanuide;tris(dimethylamino)sulfanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18N3S.C3H9F2Si/c1-7(2)10(8(3)4)9(5)6;1-6(2,3,4)5/h1-6H3;1-3H3/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGVTLYEFSBAGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[S+](N(C)C)N(C)C.C[Si-](C)(C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H27F2N3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50430833
Record name Tris(dimethylamino)sulfanium difluoro(trimethyl)silicate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50430833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59218-87-0
Record name Methanaminium, N-[bis(dimethylamino)-λ4-sulfanylidene]-N-methyl-, difluorotrimethylsilicate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59218-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tris(dimethylamino)sulfanium difluoro(trimethyl)silicate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50430833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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